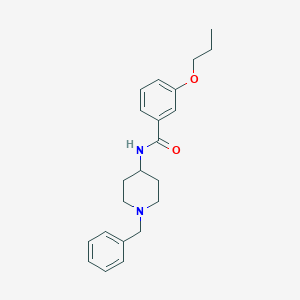![molecular formula C18H19NO3 B268286 N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide, also known as AEBS or AEBSF, is a synthetic compound that belongs to the family of serine protease inhibitors. It is commonly used as a tool in biochemical research to inhibit the activity of serine proteases.
Wirkmechanismus
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide inhibits the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition is irreversible, meaning that once N-[2-(allyloxy)phenyl]-4-ethoxybenzamide binds to the enzyme, it cannot be removed.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and prevent cell migration. N-[2-(allyloxy)phenyl]-4-ethoxybenzamide has also been shown to have anti-tumor activity, possibly due to its ability to inhibit the activity of proteases involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is a useful tool in biochemical research due to its ability to selectively inhibit the activity of serine proteases. However, there are some limitations to its use. N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is not effective against all serine proteases, and its irreversible mechanism of action can make it difficult to control the extent of inhibition. Additionally, N-[2-(allyloxy)phenyl]-4-ethoxybenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(allyloxy)phenyl]-4-ethoxybenzamide. One area of interest is the development of more selective inhibitors of specific serine proteases. Another area of interest is the investigation of the anti-tumor activity of N-[2-(allyloxy)phenyl]-4-ethoxybenzamide and its potential use in cancer therapy. Finally, the development of more effective delivery methods for N-[2-(allyloxy)phenyl]-4-ethoxybenzamide could expand its use in vivo.
Synthesemethoden
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide can be synthesized by the reaction of 4-ethoxybenzoyl chloride with 2-allylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with ammonia to form the final compound, N-[2-(allyloxy)phenyl]-4-ethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is widely used in biochemical research as a tool to inhibit the activity of serine proteases. Serine proteases are enzymes that play crucial roles in many physiological processes, including blood coagulation, inflammation, and cell signaling. N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin.
Eigenschaften
Produktname |
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-13-22-17-8-6-5-7-16(17)19-18(20)14-9-11-15(12-10-14)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) |
InChI-Schlüssel |
LCVNUPHNLOYPBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B268203.png)
![2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268204.png)
![3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268207.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268209.png)
![2-ethoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268211.png)
![2-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268212.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
![3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268218.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)